
1,2-Di(furan-2-yl)ethyne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Di(furan-2-yl)ethyne is an organic compound characterized by the presence of two furan rings attached to an ethyne (acetylene) moiety Furans are heterocyclic aromatic compounds containing a five-membered ring with four carbon atoms and one oxygen atom The ethyne group, consisting of a triple bond between two carbon atoms, imparts unique chemical properties to the compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-Di(furan-2-yl)ethyne can be synthesized through several methods. One common approach involves the coupling of furan derivatives with acetylene precursors. For instance, a palladium-catalyzed cross-coupling reaction between furan-2-boronic acid and 1,2-dibromoethyne can yield this compound . The reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve techniques such as column chromatography or recrystallization to obtain high-purity product.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Di(furan-2-yl)ethyne undergoes various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furan-2,5-diones under the influence of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The triple bond in the ethyne moiety can be reduced to a double bond or a single bond using hydrogenation catalysts like palladium on carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Electrophiles such as halogens (e.g., bromine, chlorine) or nitro groups (NO₂)
Major Products Formed
Oxidation: Furan-2,5-diones
Reduction: 1,2-Di(furan-2-yl)
Propiedades
Número CAS |
65406-81-7 |
|---|---|
Fórmula molecular |
C10H6O2 |
Peso molecular |
158.15 g/mol |
Nombre IUPAC |
2-[2-(furan-2-yl)ethynyl]furan |
InChI |
InChI=1S/C10H6O2/c1-3-9(11-7-1)5-6-10-4-2-8-12-10/h1-4,7-8H |
Clave InChI |
OFPFJILOMKCPAX-UHFFFAOYSA-N |
SMILES canónico |
C1=COC(=C1)C#CC2=CC=CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4,6,8-Trimethyl-2-(morpholin-4-yl)imidazo[1,5-a]pyrimidine](/img/structure/B12912302.png)
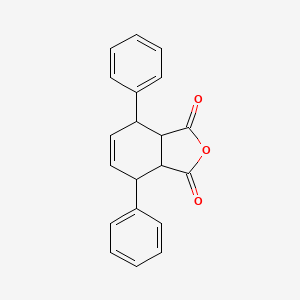

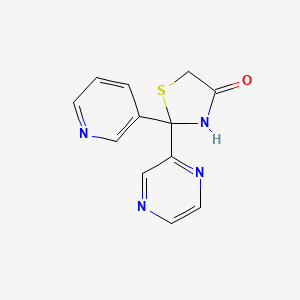
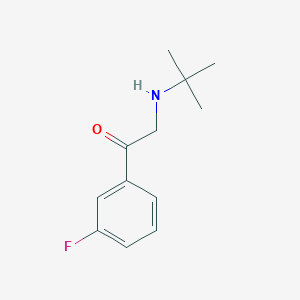

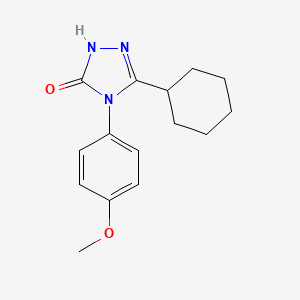
![3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12912352.png)
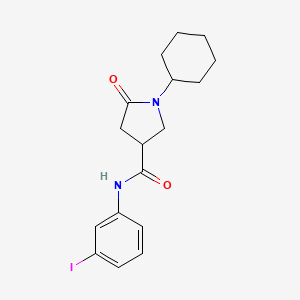


![Methyl 2-amino-5-[(pyrimidin-2-yl)oxy]benzoate](/img/structure/B12912375.png)
